Limitation: Absence of Direct Quantitative Comparator Data for the Free Compound
No direct, quantitative head-to-head comparison data is available for 4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine against any specific comparator. A comprehensive search of the scientific and patent literature failed to identify any assay results (IC50, Kd, EC50, LogP, solubility, etc.) for this exact compound. The closest available evidence comes from a more complex, functionalized derivative (BDBM478999) which exhibits weak activity against CDK12 (IC50 = 50,100 nM and 65,000 nM), but this data cannot be deconvoluted to define the contribution of the core scaffold [1]. Therefore, no evidence-based differentiation claim can be made.
| Evidence Dimension | Kinase Inhibition (CDK12) |
|---|---|
| Target Compound Data | No data available for the target compound. |
| Comparator Or Baseline | A derivative (BDBM478999) containing the target motif shows IC50 values of 50,100 nM and 65,000 nM against CDK12. |
| Quantified Difference | Not calculable. Target compound activity is unknown. |
| Conditions | Customized, thiol-free kinase assay for CDK12/Cyclin-K (BindingDB entries 10712 and 9654). Not directly tested on the free core. |
Why This Matters
Without this data, a scientist cannot determine if the compound offers a selectivity or potency advantage over alternative building blocks for kinase inhibitor synthesis.
- [1] BindingDB Entry BDBM478999. Search for '4-(1-methyl-1H- pyrazol-4-yl)pyrimidin-2-yl' substructure. Affinity Data for Cyclin-K/CDK12. View Source
